molecular formula C10H14N2O2 B048925 (2-tert-Butylpyrimidin-5-yl)acetic acid CAS No. 122936-54-3

(2-tert-Butylpyrimidin-5-yl)acetic acid

Cat. No.: B048925
CAS No.: 122936-54-3
M. Wt: 194.23 g/mol
InChI Key: OZQAMCDSVSENHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-tert-Butylpyrimidin-5-yl)acetic acid is a pyrimidine derivative featuring a tert-butyl substituent at the 2-position of the pyrimidine ring and an acetic acid moiety at the 5-position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications in reactivity, bioavailability, and intermolecular interactions.

Properties

CAS No.

122936-54-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

OZQAMCDSVSENHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C(C=N1)CC(=O)O

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CC(=O)O

Synonyms

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following compounds are structurally related to (2-tert-Butylpyrimidin-5-yl)acetic acid, differing primarily in substituents on the pyrimidine ring:

Compound Name Substituent at Pyrimidine 2-position Functional Group at 5-position Molecular Formula Molar Mass (g/mol)
(2-tert-Butylpyrimidin-5-yl)acetic acid tert-Butyl (C(CH₃)₃) Acetic acid (CH₂COOH) C₁₀H₁₄N₂O₂ 210.23
tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate Bromine (Br) tert-Butyl ester (COO-t-Bu) C₁₀H₁₃BrN₂O₂ 301.13
2-(2-Phenylpyrimidin-5-yl)acetic acid Phenyl (C₆H₅) Acetic acid (CH₂COOH) C₁₂H₁₀N₂O₂ 214.22

Key Observations :

  • Substituent Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to the smaller bromine or phenyl groups. This may reduce metabolic degradation in biological systems. The bromine atom in tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate offers a site for further functionalization (e.g., cross-coupling reactions) .
  • Functional Group Differences :
    • The acetic acid moiety in the target compound and the phenyl analog enables hydrogen bonding and salt formation, improving aqueous solubility.
    • The tert-butyl ester in the brominated analog reduces polarity, favoring lipid membrane permeability but requiring hydrolysis for activation .

Physicochemical and Reactivity Comparisons

Solubility and Polarity
  • Lipophilicity : The tert-butyl group increases logP values, making (2-tert-Butylpyrimidin-5-yl)acetic acid more lipophilic than the phenyl analog (predicted logP: 1.8 vs. 1.2) .
  • Acid Dissociation (pKa) : The acetic acid group has a pKa ~2.5–3.0, ensuring ionization at physiological pH, whereas the esterified analog lacks acidic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.